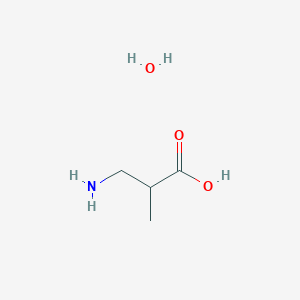

3-Amino-2-methylpropanoic acid hydrate

Description

Properties

IUPAC Name |

3-amino-2-methylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.H2O/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNUQSALULMICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661336 | |

| Record name | 3-Amino-2-methylpropanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214139-20-5 | |

| Record name | 3-Amino-2-methylpropanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Molecule Rediscovered: Historical Context and Significance

An In-Depth Technical Guide to 3-Amino-2-methylpropanoic Acid (BAIBA): From Metabolic Byproduct to Therapeutic Target

Abstract

3-Amino-2-methylpropanoic acid, more commonly known as β-aminoisobutyric acid (BAIBA), is a non-proteinogenic amino acid that has transitioned from relative obscurity as a simple metabolic byproduct to a molecule of significant interest for researchers in metabolism, endocrinology, and drug development. Initially identified as a catabolite of the pyrimidine base thymine and the branched-chain amino acid valine, BAIBA was recently rediscovered as an exercise-induced myokine—a signaling molecule secreted by muscle tissue. This guide provides a comprehensive technical overview of BAIBA, detailing its history, stereochemistry, metabolic pathways, and synthesis. It places a strong emphasis on its mechanism of action in mediating the beneficial effects of exercise, particularly the "browning" of white adipose tissue, and its emerging potential as a therapeutic agent for metabolic diseases such as obesity and type 2 diabetes.

The scientific journey of BAIBA is one of rediscovery. Its history can be divided into two distinct eras: its initial identification as a metabolic end-product and its recent re-emergence as a potent signaling molecule.

Early Identification as a Metabolic Biomarker

β-Aminoisobutyric acid was first discovered in human urine in 1951[1]. For decades following its discovery, it was primarily studied as a terminal metabolite of thymine and valine catabolism[2]. Elevated urinary BAIBA was noted in certain pathological states associated with increased DNA degradation, such as after radiation exposure or in some malignancies, but it was not considered to be a biologically active molecule in its own right[3].

The 2014 Paradigm Shift: BAIBA as an Exercise-Induced Myokine

The perception of BAIBA changed dramatically in 2014 with a landmark study by Roberts et al.[4][5][6]. Researchers investigating small molecules secreted by muscle cells under the influence of the transcriptional coactivator PGC-1α—a master regulator of the metabolic response to exercise—identified BAIBA as a novel myokine[4][7]. This study revealed that BAIBA levels increase in the bloodstream during physical activity and that it acts as an endocrine signaling molecule, carrying the benefits of exercise to other tissues, most notably adipose tissue[4][7]. This discovery repositioned BAIBA from a metabolic curiosity to a key player in intercellular communication and a potential therapeutic target.

Nomenclature, Stereochemistry, and Physicochemical Properties

Understanding the fundamental properties of BAIBA is critical for its study and application.

Chemical Identity and Stereoisomers

BAIBA's systematic IUPAC name is 3-amino-2-methylpropanoic acid[2]. Due to the chiral center at the second carbon (C2), it exists as two distinct stereoisomers:

-

(S)-(+)-3-amino-2-methylpropanoic acid (L-BAIBA): Primarily derived from the catabolism of the amino acid L-valine[1][3].

-

(R)-(-)-3-amino-2-methylpropanoic acid (D-BAIBA): Primarily derived from the catabolism of the pyrimidine base thymine[1][3].

While both enantiomers are produced endogenously, their relative concentrations and metabolic pathways differ. In humans, D-BAIBA is the predominant enantiomer found in urine, though L-BAIBA is reported to be more prevalent in plasma[3][8].

Physicochemical Data

The properties of BAIBA are summarized in the table below. The molecule is commercially available in its anhydrous form and as a hydrate (CAS: 214139-20-5)[9]. In aqueous physiological environments, the molecule is solvated, and its activity is dependent on the properties of the core structure.

| Property | Value | Source(s) |

| IUPAC Name | 3-Amino-2-methylpropanoic acid | [2] |

| Synonyms | β-Aminoisobutyric acid, BAIBA | [2] |

| Molecular Formula | C₄H₉NO₂ | [10][11] |

| Molar Mass | 103.12 g/mol | [10][11] |

| Appearance | White crystalline powder | [12] |

| Melting Point | ~181-247 °C (varies by source) | [10][12] |

| Water Solubility | High (Predicted: 367 g/L) | [13] |

| pKa (Acidic) | ~4.17 | [13] |

| pKa (Basic) | ~10.32 | [13] |

| CAS Number (Racemic) | 144-90-1 | [12] |

| CAS Number (R-BAIBA) | 2140-95-6 | [13] |

| CAS Number (S-BAIBA) | 4249-19-8 | |

| CAS Number (Hydrate) | 214139-20-5 | [9] |

Endogenous Biosynthesis and Metabolism

BAIBA is not a constituent of proteins but is synthesized endogenously through two distinct catabolic pathways, accounting for the presence of both D- and L-enantiomers.

The Dual Origins of BAIBA

-

Thymine Catabolism (Source of D-BAIBA): This pathway occurs in the cytosol. Thymine, a product of DNA turnover, is sequentially degraded by three key enzymes: dihydropyrimidine dehydrogenase (DPYD), dihydropyrimidinase (DPYS), and β-ureidopropionase (UPB1), to yield D-BAIBA[1][3].

-

Valine Catabolism (Source of L-BAIBA): This pathway occurs within the mitochondria. The branched-chain amino acid L-valine is catabolized to L-methylmalonate semialdehyde (L-MMS). The mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT) then catalyzes a transamination reaction to produce L-BAIBA[1][3].

Metabolic Clearance

The primary enzyme responsible for BAIBA catabolism is alanine:glyoxylate aminotransferase 2 (AGXT2), a mitochondrial enzyme highly expressed in the liver and kidneys[1]. AGXT2 converts both D- and L-BAIBA into their respective methylmalonate semialdehyde forms, which are further metabolized to enter the Krebs cycle as succinyl-CoA[3].

Figure 1: Dual biosynthetic pathways of D- and L-BAIBA.

Pharmacological Activity and Therapeutic Potential

The primary therapeutic interest in BAIBA stems from its ability to induce a "brown-like" or "beige" phenotype in white adipose tissue (WAT), a process that increases energy expenditure.

Mechanism of Action: WAT Browning via PPARα

The signaling cascade initiated by BAIBA converges on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is a major regulator of fatty acid metabolism[4].

-

Secretion: Exercise stimulates PGC-1α expression in skeletal muscle, leading to the production and secretion of BAIBA into the circulation[1].

-

Target Tissue Activation: Circulating BAIBA acts on white adipocytes.

-

PPARα Activation: Inside the adipocyte, BAIBA directly or indirectly leads to the activation of PPARα[4].

-

Transcriptional Reprogramming: Activated PPARα initiates a transcriptional program that upregulates key thermogenic genes, including Uncoupling Protein 1 (UCP1) and PGC-1α itself[1][4].

-

Phenotypic Change: The expression of UCP1, the hallmark of brown and beige adipocytes, uncouples mitochondrial respiration from ATP synthesis, causing energy to be dissipated as heat. This results in increased fatty acid oxidation, enhanced energy expenditure, and improved glucose homeostasis[4][12].

In addition to its effects on fat, BAIBA has been shown to increase fatty acid β-oxidation in the liver, also through a PPARα-mediated mechanism[4]. More recently, L-BAIBA has been identified as a bone-protective factor, preventing osteocyte apoptosis and preserving bone mass in models of disuse[14][15].

Caption: BAIBA signaling cascade leading to WAT browning.

Synthetic and Analytical Methodologies

The production and analysis of BAIBA for research purposes require robust chemical and analytical methods.

Stereoselective Synthesis

Synthesizing enantiomerically pure BAIBA is a key objective for research, as the biological activities of the D- and L-forms can differ[15]. While numerous methods exist for β-amino acid synthesis, a common strategy for achieving high enantiomeric purity involves the use of chiral auxiliaries or asymmetric catalysis.

Causality in Synthesis Design: The choice of a synthetic route is dictated by the need for stereochemical control. Starting from a readily available chiral precursor, such as an α-amino acid like serine, is a common and effective strategy. The process described in the workflow below illustrates a conceptual pathway where the stereocenter of a starting material is preserved or controllably manipulated through a series of chemical transformations to yield the desired enantiomerically pure β-amino acid. This avoids the need for difficult chiral resolution of a racemic final product.

Figure 3: Conceptual workflow for stereoselective BAIBA synthesis.

Analytical Characterization

Confirmation of BAIBA's identity and purity, particularly in biological samples, relies on standard analytical techniques.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), this is the gold standard for quantifying BAIBA in plasma, urine, and cell culture media[3]. The use of stable isotope-labeled internal standards (e.g., 3-Amino-2-methylpropanoic acid-d3) is crucial for accurate quantification[16].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of synthesized BAIBA.

Experimental Protocol: In Vitro Adipocyte Browning Assay

This protocol describes a method to assess the bioactivity of BAIBA by measuring its ability to induce the expression of thermogenic genes in primary adipocytes, based on the methodology of Roberts et al. (2014)[4].

Objective

To determine if BAIBA treatment increases the expression of brown adipocyte-specific genes (e.g., UCP1) in cultured white adipocytes.

Materials

-

Stromal vascular fraction (SVF) isolated from inguinal white adipose tissue of mice.

-

Adipocyte differentiation medium (e.g., DMEM/F12, FBS, insulin, dexamethasone, IBMX, rosiglitazone).

-

BAIBA (e.g., 5 µM final concentration).

-

Vehicle control (e.g., sterile water or PBS).

-

Reagents for RNA extraction and quantitative real-time PCR (qPCR).

-

Primers for UCP1 and a housekeeping gene (e.g., Gapdh).

Step-by-Step Methodology

-

Cell Culture and Differentiation:

-

Isolate SVF cells from inguinal WAT of mice according to established protocols.

-

Plate the SVF cells and grow to confluence.

-

Induce differentiation by treating the cells with adipocyte differentiation medium for 2 days.

-

Maintain the cells in a maturation medium (e.g., medium with insulin) for an additional 4-6 days until mature adipocytes with lipid droplets are visible.

-

Causality Check: This multi-day differentiation protocol is essential to transform preadipocytes within the SVF into mature, lipid-laden white adipocytes, which are the target cells for BAIBA's browning effect.

-

-

BAIBA Treatment:

-

Prepare a stock solution of BAIBA.

-

On day 0 of differentiation, add BAIBA to the differentiation medium to a final concentration of 5 µM.

-

Prepare parallel control wells treated with an equivalent volume of the vehicle.

-

Continue the treatment throughout the entire differentiation and maturation period (typically 6-8 days), replenishing BAIBA with each media change.

-

Self-Validation: Including a vehicle-only control is critical to ensure that any observed changes are due to BAIBA and not the solvent or the differentiation process itself.

-

-

Endpoint Analysis: Gene Expression:

-

At the end of the treatment period, wash the cells with PBS and lyse them.

-

Extract total RNA using a commercial kit, ensuring high purity (A260/280 ratio ~2.0).

-

Synthesize cDNA from the RNA via reverse transcription.

-

Perform qPCR using primers for the target gene (UCP1) and a stable housekeeping gene.

-

Causality Check: qPCR is the chosen method because it provides a sensitive and quantitative measure of changes in gene transcription, directly addressing the hypothesis that BAIBA alters the genetic program of the adipocytes.

-

-

Data Analysis:

-

Calculate the relative expression of UCP1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the BAIBA-treated samples to the vehicle-treated controls.

-

A statistically significant increase in UCP1 mRNA in the BAIBA-treated group indicates a positive browning effect.

-

Conclusion and Future Directions

3-Amino-2-methylpropanoic acid has emerged as a key signaling molecule that translates the physiological stress of exercise into systemic metabolic benefits. Its well-defined roles in promoting WAT browning, enhancing hepatic fatty acid oxidation, and protecting bone integrity make it an exceptionally promising candidate for therapeutic development. Future research will likely focus on elucidating the specific membrane transporters and receptors for BAIBA, further delineating the differential roles of its D- and L-enantiomers, and advancing BAIBA or its more stable analogs toward clinical trials for metabolic syndrome, obesity, and osteoporosis.

References

-

Mitoburn: New discovery of beta-Aminoisobutyric Acid and the possibility of easy weight loss. (2024-04-07). Retrieved from [Link]

-

Tyneso, M., et al. (2017). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Molecules. Retrieved from [Link]

-

Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism, 19(1), 96-108. Retrieved from [Link]

-

Wikipedia. 3-Aminoisobutyric acid. Retrieved from [Link]

-

PubChem. CID 138734494. Retrieved from [Link]

-

Overman, L. E., et al. (1995). ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Retrieved from [Link]

-

Harvard Medical School. (2014-01-08). Exercise benefits lie in molecule called BAIBA, scientists find. Retrieved from [Link]

-

Goodman, M. M., et al. (2010). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. Journal of Medicinal Chemistry, 53(2), 876-886. Retrieved from [Link]

-

Yi, X., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14, 1192458. Retrieved from [Link]

-

FooDB. (2015-05-07). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). Retrieved from [Link]

-

ChemBK. 3-amino-2-methylpropanoic acid. (2024-04-09). Retrieved from [Link]

-

Vinu, A., et al. (2020). Browning of Adipocytes: A Potential Therapeutic Approach to Obesity. Metabolites. Retrieved from [Link]

-

Harvard University Library. (2014). Publication: β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors. Retrieved from [Link]

-

Broad Institute. (2014-01-07). β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors. Retrieved from [Link]

-

Crumpler, H. R., et al. (1951). Preparation of 14C labeled β-aminoisobutyric acid (3 Amino-2 methyl-propionic acid, 314C). Semantic Scholar. Retrieved from [Link]

-

Lukas, J. H., & Gerber, G. B. (1965). Preparation of 14C labeled β‐aminoisobutyric acid (3 Amino‐2 methyl‐propionic acid, 314C). Journal of Labelled Compounds, 1(3), 229-230. Retrieved from [Link]

-

NIST. Propanoic acid, 3-amino-2-methyl-. Retrieved from [Link]

-

PubChem. (R)-3-amino-2-methylpropanoate. Retrieved from [Link]

- Google Patents. (2006). US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.

-

Yu, W., et al. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Journal of Medicinal Chemistry, 53(2), 876-86. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010-05-18). (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531-1544. Retrieved from [Link]

-

Kitase, Y., et al. (2018). (PDF) β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. ResearchGate. Retrieved from [Link]

-

Ginter, G., et al. (2023). β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes. Scientific Reports, 13(1), 768. Retrieved from [Link]

- Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

-

Thompson, W. R., et al. (2021). L‐BAIBA Synergizes with Sub‐Optimal Mechanical Loading to Promote New Bone Formation. Journal of Bone and Mineral Research, 36(10), 2037-2050. Retrieved from [Link]

-

Fukushima, A., et al. (2022). Circulating level of β-aminoisobutyric acid (BAIBA), a novel myokine-like molecule, is inversely associated with fat mass in patients with heart failure. Journal of Cachexia, Sarcopenia and Muscle, 13(1), 302-310. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 4. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors [dash.harvard.edu]

- 6. β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors. | Broad Institute [broadinstitute.org]

- 7. Exercise benefits lie in molecule called BAIBA, scientists find | Harvard Medical School [hms.harvard.edu]

- 8. β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aboundchem.com [aboundchem.com]

- 10. Propanoic acid, 3-amino-2-methyl- [webbook.nist.gov]

- 11. (R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]

- 14. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

Navigating the Nomenclature: A Comprehensive Guide to 3-Amino-2-methylpropanoic Acid Hydrate for the Modern Researcher

In the landscape of metabolic research and drug development, precision in chemical identification is paramount. This guide provides an in-depth exploration of 3-Amino-2-methylpropanoic acid hydrate, a molecule of growing interest, by clarifying its diverse nomenclature found throughout scientific literature. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's various names is the first step toward harnessing its therapeutic potential. This document moves beyond a simple list of synonyms to offer a deeper understanding of the stereochemistry, properties, and biological significance tied to each name.

Decoding the Identity: Systematic and Common Names

3-Amino-2-methylpropanoic acid is a non-proteinogenic β-amino acid. The "hydrate" designation indicates the presence of one or more water molecules within the crystal structure, a factor that can be critical for solubility and stability considerations in experimental design.

The primary IUPAC name is 3-Amino-2-methylpropanoic acid . However, it is more commonly known in the literature by a variety of synonyms. The most prevalent of these is β-Aminoisobutyric acid , often abbreviated as BAIBA .[1][2][3] This name arises from its structure as an isobutyl group with an amine at the β-position relative to the carboxyl group.

Other frequently encountered synonyms include:

It is crucial for researchers to recognize these names as interchangeable to ensure comprehensive literature searches and accurate interpretation of data.

The Critical Role of Stereochemistry

3-Amino-2-methylpropanoic acid possesses a chiral center at the second carbon, leading to two distinct enantiomers: (R) and (S). The biological activity of these stereoisomers is significantly different, making it imperative to specify the enantiomer in experimental contexts.

-

(R)-3-Amino-2-methylpropanoic acid : This enantiomer is also referred to as D-β-Aminoisobutyric acid or D-BAIBA .[5] It is primarily a catabolite of the pyrimidine base thymine.[5]

-

(S)-3-Amino-2-methylpropanoic acid : This enantiomer is known as L-β-Aminoisobutyric acid or L-BAIBA .[6][7] Its primary metabolic origin is the breakdown of the branched-chain amino acid valine.[5]

The racemic mixture, containing both enantiomers, is often designated as DL-3-Aminoisobutyric acid .[4]

The following table summarizes the key alternative names and corresponding CAS numbers for the different forms of 3-Amino-2-methylpropanoic acid.

| Common Name | Systematic Name | Other Synonyms | CAS Number |

| BAIBA (racemic) | DL-3-Amino-2-methylpropanoic acid | dl-β-Aminoisobutyric acid, 3-Aminoisobutyric acid | 144-90-1[2][3] |

| D-BAIBA | (R)-3-Amino-2-methylpropanoic acid | D-β-Aminoisobutyric acid, (-)-β-Aminoisobutyric acid | 2140-95-6[5][8] |

| L-BAIBA | (S)-3-Amino-2-methylpropanoic acid | L-β-Aminoisobutyric acid, (+)-β-Aminoisobutyric acid | 4249-19-8[6][7][9] |

Physicochemical Properties and Considerations for the Hydrate Form

The physical and chemical properties of 3-Amino-2-methylpropanoic acid are essential for designing experiments, particularly for formulation and delivery. The hydrate form can have different solubility and stability profiles compared to the anhydrous form. When sourcing this compound, it is critical to ascertain the degree of hydration.

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | [1][4] |

| Molecular Weight | 103.12 g/mol | [1][4][8] |

| Water Solubility | Soluble | [5] |

| pKa (Strongest Acidic) | ~4.17 | [10] |

| pKa (Strongest Basic) | ~10.32 | [10] |

Note: These values are for the anhydrous form. The presence of water of hydration will affect the molecular weight and may influence solubility.

Biological Significance and Mechanism of Action

BAIBA is increasingly recognized as a myokine, a substance produced and released by muscle cells in response to exercise.[3] It plays a significant role in mediating the beneficial effects of physical activity on metabolism.

The primary mechanism of action for BAIBA involves the activation of peroxisome proliferator-activated receptor alpha (PPARα).[3] This activation in white adipose tissue leads to the "browning" of white fat cells, increasing the expression of thermogenic genes and enhancing fatty acid oxidation.[3] This process contributes to improved glucose tolerance and reduced fat mass.[11]

The following diagram illustrates the proposed signaling pathway of BAIBA.

Caption: Proposed signaling pathway of BAIBA as a myokine.

Applications in Research and Drug Development

The metabolic benefits of BAIBA have positioned it as a promising therapeutic target for a range of conditions, including:

-

Metabolic Syndrome and Type 2 Diabetes: By improving glucose tolerance and promoting fat oxidation, BAIBA has the potential to be a novel therapeutic for these conditions.[11]

-

Obesity: The browning of white adipose tissue induced by BAIBA presents a new avenue for combating obesity.

-

Non-alcoholic Fatty Liver Disease (NAFLD): Research is ongoing to explore the effects of BAIBA on hepatic lipid metabolism.

Experimental Protocols: A Starting Point

For researchers initiating studies with 3-Amino-2-methylpropanoic acid, the following provides a basic experimental workflow for an in vitro cell culture assay.

Objective: To assess the effect of BAIBA on gene expression in adipocytes.

Materials:

-

Differentiated adipocyte cell line (e.g., 3T3-L1)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

3-Amino-2-methylpropanoic acid (specify enantiomer and hydrate form)

-

Phosphate-Buffered Saline (PBS)

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Protocol:

-

Cell Culture: Culture and differentiate 3T3-L1 preadipocytes to mature adipocytes according to standard protocols.

-

BAIBA Preparation: Prepare a stock solution of 3-Amino-2-methylpropanoic acid hydrate in a suitable solvent (e.g., sterile PBS). Ensure complete dissolution. Further dilute to working concentrations in cell culture medium.

-

Treatment: Replace the medium of the differentiated adipocytes with the medium containing various concentrations of BAIBA (e.g., 0, 10, 50, 100 µM). Include a vehicle control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

RNA Extraction: After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit, following the manufacturer's instructions.

-

qRT-PCR Analysis: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR to analyze the expression of target genes (e.g., UCP1, PGC-1α) relative to a housekeeping gene.

Caption: In vitro experimental workflow for BAIBA treatment of adipocytes.

Conclusion

A clear understanding of the nomenclature of 3-Amino-2-methylpropanoic acid hydrate is fundamental for any researcher in the fields of metabolism, exercise physiology, and drug development. Recognizing its various synonyms, particularly β-Aminoisobutyric acid (BAIBA), and appreciating the distinct biological roles of its stereoisomers, D-BAIBA and L-BAIBA, are critical for accurate and impactful research. As interest in this myokine continues to grow, a precise and informed approach to its study will be essential in unlocking its full therapeutic potential.

References

-

(R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem. (n.d.). Retrieved from [Link]

-

Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB. (2015, May 7). Retrieved from [Link]

-

Propanoic acid, 3-amino-2-methyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

Beta-Aminoisobutyric Acid | C4H9NO2 | CID 64956 - PubChem. (n.d.). Retrieved from [Link]

-

Showing metabocard for 3-Aminoisobutanoic acid (HMDB0003911) - Human Metabolome Database. (2006, August 13). Retrieved from [Link]

-

3-Aminoisobutyric acid, TMS derivative - NIST WebBook. (n.d.). Retrieved from [Link]

-

(2S)-3-amino-2-methylpropanoic acid | 2140-95-6 - Molport. (n.d.). Retrieved from [Link]

-

3-Aminoisobutyric acid, TMS derivative - NIST WebBook. (n.d.). Retrieved from [Link]

-

3-amino-2-methylpropanoic acid - ChemBK. (2024, April 9). Retrieved from [Link]

-

L-beta-Aminoisobutyric acid | C4H9NO2 | CID 439434 - PubChem. (n.d.). Retrieved from [Link]

-

3-Aminoisobutyric acid - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. Beta-Aminoisobutyric Acid | C4H9NO2 | CID 64956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-methylpropanoic acid | 3-Aminoisobutyric acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 3. 3-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 4. Propanoic acid, 3-amino-2-methyl- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. L-3-Aminoisobutyric acid - (+)-β-Aminoisobutyric acid, (2S)-3-Amino-2-methylpropanoic acid [sigmaaldrich.com]

- 7. L-beta-Aminoisobutyric acid | C4H9NO2 | CID 439434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4249-19-8|(S)-3-Amino-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

- 10. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]

- 11. chembk.com [chembk.com]

β-aminoisobutyric acid (BAIBA) endogenous production

An In-Depth Technical Guide to the Endogenous Production of β-Aminoisobutyric Acid (BAIBA)

Abstract

β-aminoisobutyric acid (BAIBA), a non-proteinogenic β-amino acid, has emerged from relative obscurity to become a molecule of significant interest in metabolic research. Initially identified as a catabolite of thymine and valine, BAIBA is now recognized as an exercise-induced myokine that mediates crosstalk between skeletal muscle and other organs, conferring many of the systemic benefits of physical activity.[1][2][3] Its roles in promoting the "browning" of white adipose tissue, improving insulin sensitivity, enhancing fatty acid oxidation, and protecting bone integrity have positioned it as a promising therapeutic target for metabolic and age-related diseases.[3][4][5] This technical guide provides a comprehensive overview of the core biosynthetic pathways of BAIBA, the regulatory networks governing its production, its downstream signaling mechanisms, and field-proven methodologies for its quantification and functional analysis. This document is intended for researchers, scientists, and drug development professionals seeking to investigate this pivotal signaling metabolite.

The Core Biosynthetic Pathways of BAIBA

Endogenous BAIBA exists as two distinct enantiomers, L-BAIBA and D-BAIBA, which originate from separate metabolic pathways localized in different cellular compartments.[5][6] Understanding these distinct origins is critical for designing experiments and interpreting metabolic data.

L-BAIBA Production via Valine Catabolism (Mitochondrial)

The primary source of the exercise-responsive L-BAIBA enantiomer is the mitochondrial catabolism of the branched-chain amino acid (BCAA), L-valine.[7][8] Skeletal muscle is a major site of this pathway, which is why BAIBA is classified as a myokine.[4][6]

The key enzymatic step is catalyzed by 4-aminobutyrate aminotransferase (ABAT) , also known as GABA transaminase.[5][9] This enzyme facilitates a bidirectional transamination reaction between L-methylmalonate semialdehyde (L-MMS), a downstream metabolite of L-valine, and an amino donor like L-glutamate.[6][8] ABAT is robustly expressed in the liver, brain, kidneys, and skeletal muscle.[5][9]

D-BAIBA Production via Thymine Catabolism (Cytosolic)

The D-BAIBA enantiomer is generated in the cytosol as an intermediate in the pyrimidine degradation pathway, specifically from the catabolism of thymine.[7][8][9] This pathway involves a sequence of three key enzymes:

-

Dihydropyrimidine Dehydrogenase (DPYD): Initiates the pathway by reducing thymine.

-

Dihydropyrimidinase (DPYS): Acts on the product of DPYD.[5][8]

-

β-Ureidopropionase (UPB1): Catalyzes the final step to produce D-BAIBA.[5][8]

While both enantiomers are physiologically active, it is the L-isomer that is predominantly secreted by muscle tissue in response to contraction and is the focus of much of the research into the exercise-mimetic effects of BAIBA.[2][7]

Summary of Physiological Effects

The integrated downstream effects of increased BAIBA production are summarized below.

| Target Tissue | Key Mediator(s) | Primary Physiological Outcome(s) | Citations |

| White Adipose Tissue | PPARα | Induces "browning," increases UCP1 expression, enhances energy expenditure. | [2][5] |

| Liver | AMPK, PPARα | Increases fatty acid β-oxidation, reduces ER stress and apoptosis, improves glucose homeostasis. | [4][10][11] |

| Skeletal Muscle | AMPK, PPARδ | Attenuates insulin resistance, suppresses inflammation, increases fatty acid oxidation. | [12][13] |

| Bone | MRGPRD | Protects osteocytes from oxidative stress-induced apoptosis, preserves bone mass. | [3][14] |

| Pancreatic β-cells | Mitochondrial Metabolism | May modulate insulin secretion in response to glucose levels. | [15] |

Methodologies for BAIBA Research

Investigating the biology of BAIBA requires robust and validated methods for its quantification in biological matrices and for assessing its functional effects in vitro and in vivo.

Quantification of BAIBA Enantiomers by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules like BAIBA. [16][17]The key challenge is the separation of the L- and D-enantiomers, which requires a chiral chromatography column.

Protocol: Chiral LC-MS/MS for BAIBA Quantification in Serum/Plasma

This protocol is a representative workflow. Optimization of specific parameters for the user's instrumentation is essential.

-

Sample Preparation (Protein Precipitation):

-

a. To a 1.5 mL microcentrifuge tube, add 10 µL of serum or plasma sample.

-

b. Add 10 µL of an internal standard (IS) mixture (e.g., commercially available stable isotope-labeled L-BAIBA-d8 and D-BAIBA-d8) in 0.1% formic acid in methanol. The IS is critical for correcting analytical variability.

-

c. Add 35 µL of ice-cold 0.1% (v/v) formic acid in methanol to precipitate proteins.

-

d. Vortex vigorously for 20 minutes at 4°C.

-

e. Centrifuge at 15,000 x g for 15 minutes at 4°C. [16] * f. Carefully transfer the supernatant to an autosampler vial for analysis.

-

-

Liquid Chromatography (LC):

-

a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance (UHPLC) system. [16] * b. Column: A chiral column is mandatory for enantiomer separation. A TeicoShell column (e.g., 150 x 4.6 mm, 2.7 µm) is a proven choice. [16] * c. Mobile Phase A: Methanol.

-

d. Mobile Phase B: Water containing 0.005% formic acid and 2.5 mM ammonium formate. [16] * e. Gradient: Develop a gradient elution method to separate L- and D-BAIBA from other matrix components. This typically involves starting with a high percentage of Mobile Phase B and ramping up the percentage of Mobile Phase A.

-

f. Flow Rate: Typically 0.4-0.6 mL/min.

-

g. Injection Volume: 10-45 µL. [16]

-

-

Tandem Mass Spectrometry (MS/MS):

-

a. MS System: A triple quadrupole mass spectrometer. [16] * b. Ionization Mode: Positive Electrospray Ionization (ESI+). [16] * c. Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode monitors a specific precursor-to-product ion transition for each analyte and internal standard, ensuring specificity and sensitivity.

-

d. MRM Transitions (Example):

-

L/D-BAIBA: m/z 104.1 → 87.1

-

L/D-BAIBA-d8 (IS): m/z 112.1 → 95.1 (Note: These transitions must be optimized on the specific instrument used).

-

-

-

Data Analysis and Validation:

-

a. Calibration Curve: Prepare a multi-point calibration curve by spiking known concentrations of L-BAIBA and D-BAIBA standards into a surrogate matrix (e.g., 5% BSA in PBS). [16]Process these standards alongside the unknown samples.

-

b. Quantification: Plot the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibrators. Use a linear regression model to determine the concentration of BAIBA in the unknown samples.

-

c. Quality Control (QC): Include QC samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.

-

Functional Assays for Studying BAIBA Effects

Protocol: Assessing BAIBA-induced Gene Expression in Adipocytes

This protocol describes how to test BAIBA's ability to induce a "browning" phenotype in cultured white adipocytes.

-

Cell Culture:

-

a. Culture a suitable white preadipocyte cell line (e.g., 3T3-L1) under standard conditions.

-

b. Differentiate the preadipocytes into mature white adipocytes using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

-

BAIBA Treatment:

-

a. Once adipocytes are mature (typically 8-10 days post-differentiation), replace the medium with fresh medium containing various concentrations of L-BAIBA (e.g., 0, 10, 50, 100 µM) or a vehicle control.

-

b. Incubate for a specified period (e.g., 24-48 hours).

-

-

RNA Extraction and qRT-PCR:

-

a. Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).

-

b. Synthesize cDNA from the RNA using a reverse transcription kit.

-

c. Perform quantitative real-time PCR (qRT-PCR) using primers specific for thermogenic genes (Ucp1, Pgc1a) and a housekeeping gene for normalization (Gapdh, Actb).

-

-

Data Analysis:

-

a. Calculate the relative gene expression using the ΔΔCt method.

-

b. A significant, dose-dependent increase in Ucp1 and Pgc1a mRNA levels in BAIBA-treated cells compared to the vehicle control indicates a positive browning effect.

-

Conclusion and Future Directions

The endogenous production of BAIBA represents a fascinating and physiologically crucial signaling system. As a myokine released during exercise, it translates the activity of skeletal muscle into systemic metabolic benefits, including improved energy homeostasis and protection against metabolic stress. The distinct biosynthetic pathways for its L- and D-enantiomers and the intricate regulatory network governed by PGC-1α and AGXT2 provide multiple points for potential therapeutic intervention.

Future research should focus on further elucidating the full range of BAIBA's receptors and signaling partners in various tissues. Developing potent and specific agonists for the MRGPRD receptor could unlock new therapeutic avenues for bone and muscle wasting diseases. [3][18]Furthermore, clinical trials investigating the efficacy of L-BAIBA supplementation in combination with exercise for managing obesity and metabolic syndrome are warranted and underway. [19]Continued exploration of this powerful signaling metabolite will undoubtedly deepen our understanding of exercise physiology and open new doors for the development of novel therapeutics to combat chronic metabolic diseases.

References

-

β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes - NIH. (2023-01-14). National Institutes of Health. [Link]

-

Production and metabolism of β-aminoisobutyric acid (BAIBA). D-BAIBA is... - ResearchGate. ResearchGate. [Link]

-

Tanyanskiy, D., Jarzebska, N., Birkenfeld, A. L., & Rodionov, R. N. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Metabolites, 9(2), 37. [Link]

-

Yi, X., Yang, Y., Li, T., Li, M., & Chang, B. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology, 14, 1177511. [Link]

-

Exercise benefits lie in molecule called BAIBA, scientists find | Harvard Medical School. (2014-01-08). Harvard Medical School. [Link]

-

Meet L-BAIBA: The Molecule That Mimics Some Benefits of Exercise - TheBerberineTruth. (2025-05-14). TheBerberineTruth. [Link]

-

Tanyanskiy, D., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Metabolites. [Link]

-

Yi, X., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. PubMed Central. [Link]

-

l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age - NIH. (2023-10-11). National Institutes of Health. [Link]

-

Exercise and L-BAIBA Supplement Boost Muscle and Bone Health in Aging Mice. (2025-11-11). Aging-US. [Link]

-

Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - NIH. National Institutes of Health. [Link]

-

Jung, T. W., et al. (2015). BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice. Diabetologia, 58(9), 2096-2105. [Link]

-

Vallejo, J. A., et al. (2025). L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. Aging (Albany NY). [Link]

-

Kamijo, Y. I., et al. (2021). β-aminoisobutyric Acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway. PubMed Central. [Link]

-

BAIBA improves hepatic ER stress in type 2 diabetes of mice.: (A),... - ResearchGate. ResearchGate. [Link]

-

Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. PubMed Central. [Link]

-

The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age - ResearchGate. ResearchGate. [Link]

-

Prideaux, M., et al. (2021). L‐BAIBA Synergizes with Sub‐Optimal Mechanical Loading to Promote New Bone Formation. Journal of Bone and Mineral Research. [Link]

-

Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports. [Link]

-

L-BAIBA Is Secreted by Both Young and Old Contracted Muscle but Only Protects Young, but Not Old... - ResearchGate. ResearchGate. [Link]

-

The effect of BAIBA treatment on insulin release by insulin-secreting... - ResearchGate. ResearchGate. [Link]

-

BAIBA + Exercise for Obesity · Info for Participants · Clinical Trial 2026 - withpower.com. withpower.com. [Link]

-

Generation and signaling pathways of GABA and BAIBA in bone-muscle... - ResearchGate. ResearchGate. [Link]

-

BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK–PPARδ-dependent pathway in mice - Korea University Pure. (2015-09-07). Korea University. [Link]

-

Shi, C. X., et al. (2016). β-aminoisobutyric acid attenuates hepatic endoplasmic reticulum stress and glucose/lipid metabolic disturbance in mice with type 2 diabetes. Scientific Reports, 6, 21907. [Link]

-

3-Aminoisobutyric acid - Wikipedia. Wikipedia. [Link]

-

The relatonship between plasma BAIBA concentration and insulin... - ResearchGate. ResearchGate. [Link]

-

An unusual mechanism of thymidylate biosynthesis in organisms containing the thyX Gene. Nature. [Link]

-

Biosynthesis of valine and isoleucine. Enzymes and the corresponding genes: AHAS (ilvB and ilvN), acetohydroxy acid synthase - ResearchGate. ResearchGate. [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. LGCGroup. [Link]

Sources

- 1. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice | Aging [aging-us.com]

- 3. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 5. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Aminoisobutyric acid (L-BAIBA) is a novel regulator of mitochondrial biogenesis and respiratory function in human podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. β-aminoisobutyric acid attenuates hepatic endoplasmic reticulum stress and glucose/lipid metabolic disturbance in mice with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.korea.ac.kr [pure.korea.ac.kr]

- 14. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor [scholarworks.indianapolis.iu.edu]

- 15. researchgate.net [researchgate.net]

- 16. l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Exercise and L-BAIBA Supplement Boost Muscle and Bone Health in Aging Mice | Aging [aging-us.com]

- 19. BAIBA + Exercise for Obesity · Info for Participants · Clinical Trial 2026 | Power | Power [withpower.com]

An In-depth Technical Guide to the Core Mechanism of Action of 3-Amino-2-methylpropanoic Acid Hydrate

Abstract

3-Amino-2-methylpropanoic acid, more commonly known as β-aminoisobutyric acid (BAIBA), has emerged as a significant exercise-induced myokine with profound effects on systemic metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of BAIBA. Far from being a simple metabolic byproduct, BAIBA acts as a signaling molecule, orchestrating a complex network of pathways that collectively enhance metabolic health. This document will delve into the core mechanisms of BAIBA action, focusing on its pivotal roles in the browning of white adipose tissue, enhancement of fatty acid oxidation, and its anti-inflammatory and cytoprotective effects. We will explore its interaction with key cellular sensors and transcription factors, namely AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα). This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of BAIBA's mechanism of action, supported by experimental evidence and methodologies.

Introduction: The Emergence of BAIBA as a Key Metabolic Regulator

Initially identified as a catabolite of thymine and the branched-chain amino acid valine, 3-amino-2-methylpropanoic acid (BAIBA) was long considered a mere metabolic waste product.[1] However, seminal research has repositioned BAIBA as a crucial signaling molecule, a "myokine" released from skeletal muscle during physical exercise, that mediates many of the systemic benefits of an active lifestyle.[2] Plasma concentrations of BAIBA are observed to increase following exercise in humans.[3][4] This small molecule has been shown to improve glucose homeostasis, increase fatty acid oxidation, and reduce body fat, making it a molecule of significant interest in the context of metabolic diseases such as obesity and type 2 diabetes.[2][5]

This guide will deconstruct the molecular cascades initiated by BAIBA, moving beyond a superficial overview to provide a granular, evidence-based explanation of its mechanism of action. The "hydrate" designation in 3-Amino-2-methylpropanoic acid hydrate refers to the presence of water molecules within the crystal structure of the compound. For in vitro and in vivo applications, the compound is typically dissolved in an aqueous solution, meaning the hydrate and anhydrous forms are functionally equivalent in a biological context.

Core Signaling Pathways of BAIBA Action

The metabolic benefits of BAIBA are not mediated by a single, linear pathway but rather through a synergistic activation of multiple downstream effectors. The two primary hubs of BAIBA's action are the activation of AMP-activated protein kinase (AMPK) and the modulation of the peroxisome proliferator-activated receptor (PPAR) family of transcription factors.

The AMPK Axis: A Central Node in BAIBA-Mediated Metabolic Enhancement

AMPK is a crucial cellular energy sensor, activated in response to an increase in the cellular AMP:ATP ratio, signaling a state of low energy.[6] BAIBA has been consistently shown to induce the phosphorylation and subsequent activation of AMPK in various cell types, including skeletal muscle cells, adipocytes, and cardiomyocytes.[7][8][9]

The activation of AMPK by BAIBA is a key event that triggers a cascade of beneficial metabolic outcomes:

-

Attenuation of Insulin Resistance and Inflammation: In skeletal muscle and adipocytes, BAIBA-induced AMPK activation leads to the suppression of inflammatory pathways, such as the NF-κB signaling cascade.[7][9] This anti-inflammatory effect contributes to improved insulin sensitivity. Experimental evidence demonstrates that the ameliorating effects of BAIBA on palmitate- or lipopolysaccharide (LPS)-induced insulin resistance are nullified by the AMPK inhibitor, Compound C.[7][9]

-

Enhanced Fatty Acid Oxidation: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid uptake and oxidation.[9]

-

Cardioprotection: In cardiomyocytes, BAIBA protects against metabolic stress and apoptosis induced by mitochondrial dysfunction through an AMPK-dependent pathway.[8]

-

Neuroprotection: L-BAIBA has been shown to protect neuronal-like PC12 cells from oxidative stress and apoptosis via the activation of both AMPK and PI3K/Akt signaling pathways.[10]

The PPARα Pathway: Driving Adipose Tissue Browning and Hepatic Fat Oxidation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in metabolism.[11] BAIBA's effects on lipid metabolism are significantly mediated by PPARα.

While there is no conclusive evidence of direct binding of BAIBA to PPARα, studies have shown that BAIBA treatment increases the expression of PPARα.[2] This upregulation of PPARα is critical for two of BAIBA's most notable effects:

-

Browning of White Adipose Tissue (WAT): BAIBA induces the expression of thermogenic genes, such as uncoupling protein 1 (UCP1) and CIDEA, in white adipocytes.[2][12] This process, known as "browning" or the formation of "beige/brite" adipocytes, transforms energy-storing white fat into an energy-dissipating tissue.[13] This effect is abolished in PPARα knockout mice, demonstrating the essential role of this transcription factor.[2]

-

Hepatic Fatty Acid β-Oxidation: In the liver, BAIBA stimulates the expression of genes involved in fatty acid uptake and oxidation, including CPT1 and various acyl-CoA dehydrogenases.[2] This effect is also dependent on PPARα, as it is absent in PPARα null mice and can be blocked by the PPARα antagonist GW6471.[2]

In skeletal muscle, the effects of BAIBA on attenuating insulin resistance and inducing fatty acid oxidation have been shown to be dependent on both AMPK and PPARδ.[7]

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro and in vivo studies on BAIBA.

| Parameter | Value/Range | Context | Reference(s) |

| Human Plasma Concentration (Baseline) | R-BAIBA: ~1734 nMS-BAIBA: ~29.3 nM | Healthy, recreationally active subjects at rest. | [3][4] |

| Human Plasma Concentration (Post-Exercise) | ~13-20% increase | After 1 hour of acute aerobic exercise. | [3][4] |

| In Vivo Mouse Dosage | 100-170 mg/kg/day | Administered in drinking water to induce WAT browning. | [12] |

| In Vivo Rat Dosage | 75 mg/kg/day | Oral gavage for cardioprotective effects. | [8] |

| In Vitro Adipocyte Treatment | 100 µM | Used to study anti-inflammatory and insulin-sensitizing effects in 3T3-L1 adipocytes. | [9] |

| In Vitro Cardiomyocyte Treatment | Dose-dependent increase in p-AMPK | H9C2 cardiomyocytes. | [8] |

Experimental Protocols

The following section provides detailed methodologies for key experiments used to elucidate the mechanism of action of BAIBA.

Protocol for Induction of Browning in Adipocytes and Analysis of UCP1 Expression

This protocol describes the differentiation of preadipocytes and subsequent treatment with BAIBA to assess the induction of a "beige" phenotype, quantified by the expression of the marker gene Ucp1.

4.1.1. Materials

-

3T3-L1 preadipocytes (ATCC)

-

DMEM with high glucose, 10% FBS, 1% penicillin-streptomycin (Growth Medium)

-

Differentiation Medium I (MDI): Growth Medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

Differentiation Medium II: Growth Medium supplemented with 10 µg/mL insulin.

-

3-Amino-2-methylpropanoic acid (BAIBA)

-

TRIzol reagent or equivalent for RNA extraction

-

cDNA synthesis kit

-

qPCR master mix and primers for Ucp1 and a housekeeping gene (e.g., Gapdh)

4.1.2. Step-by-Step Methodology

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in Growth Medium until confluent.

-

Two days post-confluency (Day 0), replace the medium with Differentiation Medium I.

-

On Day 2, replace the medium with Differentiation Medium II.

-

On Day 4, and every two days thereafter, replace the medium with Growth Medium. Adipocytes should be fully differentiated by Day 8-10.

-

-

BAIBA Treatment:

-

Once adipocytes are fully differentiated, treat the cells with the desired concentration of BAIBA (e.g., 100 µM) or vehicle control for 24-48 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells with TRIzol and extract total RNA according to the manufacturer's protocol.

-

Quantify RNA and assess its purity.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using a suitable master mix, cDNA template, and primers for Ucp1 and the housekeeping gene.

-

Run the qPCR reaction on a thermal cycler.

-

Analyze the data using the ΔΔCt method to determine the fold change in Ucp1 expression in BAIBA-treated cells relative to control.

-

Protocol for Western Blot Analysis of AMPK Phosphorylation

This protocol details the procedure for assessing the activation of AMPK in response to BAIBA treatment by measuring the phosphorylation of its catalytic alpha subunit at Threonine 172.

4.2.1. Materials

-

Differentiated 3T3-L1 adipocytes or other relevant cell line

-

3-Amino-2-methylpropanoic acid (BAIBA)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

4.2.2. Step-by-Step Methodology

-

Cell Treatment and Lysis:

-

Treat cells with BAIBA at various concentrations or for different time points. Include a vehicle control.

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the antibody for total AMPKα to ensure equal loading.

-

Quantify the band intensities and express the results as the ratio of phospho-AMPKα to total AMPKα.

-

Conclusion and Future Directions

3-Amino-2-methylpropanoic acid (BAIBA) has been firmly established as a potent metabolic regulator with a multifaceted mechanism of action. Its ability to activate the AMPK and PPARα signaling pathways positions it as a key mediator of the positive effects of exercise on metabolic health. By promoting the browning of white adipose tissue, enhancing fatty acid oxidation, and exerting anti-inflammatory and cytoprotective effects, BAIBA holds significant promise as a therapeutic agent for metabolic disorders.

Future research should focus on several key areas:

-

Receptor Identification: Elucidating the direct molecular targets or receptors through which BAIBA initiates its signaling cascades remains a critical next step.

-

Pharmacokinetics and Delivery: A more detailed understanding of the pharmacokinetics, bioavailability, and optimal delivery methods for BAIBA in humans is necessary for its clinical translation.

-

Long-term Efficacy and Safety: While short-term studies are promising, long-term studies are required to fully assess the efficacy and safety of BAIBA supplementation.

References

-

Stautemas, J., et al. (2019). Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans. Frontiers in Physiology, 10, 1240. [Link]

-

Stautemas, J., et al. (2019). Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans. ResearchGate. [Link]

-

Stautemas, J., et al. (2019). Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans. Semantic Scholar. [Link]

-

Li, D., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology, 14, 1188055. [Link]

-

Barlow, J. L., et al. (2020). Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism. Molecular Metabolism, 39, 101004. [Link]

-

Jung, T. W., et al. (2015). BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice. Diabetologia, 58(9), 2096-2105. [Link]

-

Tanianskii, D. A., et al. (2019). BAIBA activates the LKB1/AMPK/SIRT1 axis to suppress p65 NF-κB and STAT3 acetylation. ResearchGate. [Link]

-

L-BAIBA promotes Nrf-2 nuclear translocation by activating the AMPK... - ResearchGate. [Link]

-

Activation of AMPK/SIRT1 signaling is required for BAIBA ameliorates... - ResearchGate. [Link]

-

Rapamycin Longevity News. (2025). Comprehensive Review of Studies on β‐Aminoisobutyric Acid (BAIBA). Rapamycin Longevity News. [Link]

-

Wang, Y., et al. (2022). Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. Frontiers in Cardiovascular Medicine, 9, 803510. [Link]

-

Li, D., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. PubMed Central. [Link]

-

Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism, 19(1), 96-108. [Link]

-

Hawley, S. A., et al. (2010). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Society Transactions, 38(Pt 5), 1362-1366. [Link]

-

Jung, T. W., et al. (2018). β-aminoisobutyric acid attenuates LPS-induced inflammation and insulin resistance in adipocytes through AMPK-mediated pathway. Journal of Biomedical Science, 25(1), 32. [Link]

-

Kim, S. H., et al. (2018). Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation. The Journal of Biological Chemistry, 293(49), 19078-19090. [Link]

-

Zebisch, K., et al. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes. Analytical Biochemistry, 425(1), 88-90. [Link]

-

ChemBK. (2024). 3-amino-2-methylpropanoic acid. ChemBK. [Link]

-

Roberts, L. D., et al. (2014). BAIBA Induces Expression of Brown Adipocyte-Specific Genes in WAT In... ResearchGate. [Link]

-

Kim, J., et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine, 48(4), e224. [Link]

-

Western blot analysis of the phosphorylation of AMPK -Thr 172 and... - ResearchGate. [Link]

-

Lee, M. J., et al. (2013). Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells. Current Protocols in Stem Cell Biology, 25, 2E.3.1-2E.3.15. [Link]

-

Sanchez-Gurmaches, J., et al. (2021). A Method to Induce Brown/Beige Adipocyte Differentiation from Murine Preadipocytes. Journal of Visualized Experiments, (178), e63293. [Link]

-

Kato, H., et al. (2021). β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway. IBRO Neuroscience Reports, 12, 65-72. [Link]

-

BBE enhances thermogenesis in vitro. (A) qRT-PCR was utilized to... - ResearchGate. [Link]

-

NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook. [Link]

-

Luminix Health. (n.d.). (R)-3-Amino-2-methylpropanoic acid hydro. Luminix Health. [Link]

-

FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). FooDB. [Link]

-

Chechi, K., et al. (2019). UCP1 expression–associated gene signatures of human epicardial adipose tissue. JCI Insight, 4(8), e126095. [Link]

-

Batrow, P. L., et al. (2025). Regulation of UCP1 expression by PPARα and pemafibrate in human beige adipocytes. Life Sciences, 123406. [Link]

-

Al-Dherasi, A. M., et al. (2022). Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. Molecules, 27(19), 6296. [Link]

-

Choe, S. S., et al. (2016). UCP1 Dependent and Independent Thermogenesis in Brown and Beige Adipocytes. Frontiers in Physiology, 7, 301. [Link]

-

PubChem. (n.d.). (R)-3-amino-2-methylpropanoate. PubChem. [Link]

-

Kersten, S., et al. (2000). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research, 2007, 48598. [Link]

-

Delerive, P., et al. (2001). PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α. Circulation Research, 88(8), 863-873. [Link]

-

Grygiel-Górniak, B. (2014). The Role of PPAR Alpha in the Modulation of Innate Immunity. Mediators of Inflammation, 2014, 895357. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway [frontiersin.org]

- 9. β-aminoisobutyric acid attenuates LPS-induced inflammation and insulin resistance in adipocytes through AMPK-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | UCP1 Dependent and Independent Thermogenesis in Brown and Beige Adipocytes [frontiersin.org]

A Comprehensive Technical Guide to the Biological Functions of 3-Amino-2-methylpropanoic Acid Hydrate (β-Aminoisobutyric Acid)

Abstract

This technical guide provides an in-depth exploration of the biological functions of 3-Amino-2-methylpropanoic acid, more commonly known as β-aminoisobutyric acid (BAIBA). Emerging from the field of exercise physiology as a myokine, BAIBA has garnered significant attention for its role as a signaling metabolite with pleiotropic effects on systemic metabolism. This document will dissect its metabolic origins, detail its molecular mechanisms of action, and discuss its physiological impacts on various tissues, including adipose tissue, the liver, skeletal muscle, and bone. We will also explore its potential therapeutic applications in the context of metabolic diseases and provide an overview of the analytical methodologies for its quantification. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BAIBA's biological significance.

Introduction: The Emergence of an "Exercise-Mimetic" Myokine

Physical exercise is a cornerstone of metabolic health, and its benefits are mediated, in part, by the release of signaling molecules from skeletal muscle known as myokines.[1] 3-Amino-2-methylpropanoic acid (BAIBA) has been identified as a novel myokine that is secreted from muscle in response to physical activity.[2] Specifically, its production is stimulated by the transcriptional co-regulator peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), a master regulator of the adaptive response of muscle to exercise.[1][3] BAIBA's ability to confer some of the benefits of exercise, such as increased energy expenditure and improved insulin sensitivity, has led to its characterization as an "exercise mimetic".[4] This guide will provide a detailed examination of the multifaceted biological roles of this intriguing molecule.

Physicochemical Properties and Stereoisomerism

3-Amino-2-methylpropanoic acid is a non-proteinogenic β-amino acid.[5] Its structure and basic physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | [6] |

| Molar Mass | 103.12 g/mol | [7] |

| IUPAC Name | 3-amino-2-methylpropanoic acid | [8] |

| Synonyms | β-Aminoisobutyric acid, BAIBA | [6] |

BAIBA exists as two distinct stereoisomers, (R)-BAIBA (D-BAIBA) and (S)-BAIBA (L-BAIBA), which have different metabolic origins and potentially distinct biological activities.[9]

Metabolic Pathways: Synthesis and Degradation

The circulating pool of BAIBA is derived from the catabolism of thymine and the amino acid L-valine.[10] The two enantiomers are produced and metabolized through distinct pathways.

-

D-BAIBA Synthesis and Degradation: D-BAIBA is a product of thymine catabolism in the cytosol.[11] The pathway involves the enzymes dihydropyrimidine dehydrogenase (DPYD), dihydropyrimidinase (DPYS), and β-ureidopropionase (UPB1).[11][12] D-BAIBA is then metabolized in the mitochondria to D-methylmalonate semialdehyde (D-MMS) by the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2), which is primarily expressed in the liver and kidneys.[11]

-

L-BAIBA Synthesis and Degradation: L-BAIBA is generated from the mitochondrial catabolism of L-valine.[13] The final step in its production is catalyzed by 4-aminobutyrate aminotransferase (ABAT).[14] ABAT can also catalyze the reverse reaction, converting L-BAIBA to L-methylmalonate semialdehyde (L-MMS).[12]

The catabolic products of both enantiomers, L- and D-methylmalonate semialdehydes, are further oxidized to propionyl-CoA.[13]

Figure 1: Metabolic pathways of D- and L-BAIBA synthesis and degradation.

Core Biological Functions and Mechanisms of Action

BAIBA exerts its biological effects through a variety of signaling pathways, primarily impacting energy metabolism and cellular stress responses.

Browning of White Adipose Tissue and Increased Thermogenesis

One of the most significant discoveries regarding BAIBA is its ability to induce the "browning" of white adipose tissue (WAT), a process where white adipocytes acquire characteristics of brown adipocytes, leading to increased energy expenditure through thermogenesis.[11]

-

Mechanism: BAIBA stimulates the expression of brown adipocyte-specific genes, such as uncoupling protein 1 (UCP1), in white adipocytes.[15] This effect is mediated through the activation of the peroxisome proliferator-activated receptor α (PPARα).[3][16] The increased expression of UCP1 uncouples mitochondrial respiration from ATP synthesis, dissipating energy as heat.[15]

Figure 2: Signaling pathway of BAIBA-induced browning of white adipose tissue.

Enhanced Hepatic Fatty Acid β-Oxidation

BAIBA also plays a crucial role in regulating lipid metabolism in the liver. It promotes the oxidation of fatty acids, thereby reducing lipid accumulation.

-

Mechanism: Similar to its action in adipose tissue, BAIBA increases hepatic fatty acid β-oxidation through a PPARα-mediated mechanism.[3] This leads to a more oxidative phenotype in hepatocytes.[3]

Improved Glucose Homeostasis and Insulin Sensitivity

Treatment with BAIBA has been shown to improve glucose tolerance and insulin sensitivity.[7]

-

Mechanism: The precise mechanisms are multifactorial and likely involve the interplay of its effects on different tissues. By increasing energy expenditure in adipose tissue and fatty acid oxidation in the liver, BAIBA can alleviate the metabolic burden of excess lipids, which is a known contributor to insulin resistance. Additionally, BAIBA has been shown to attenuate insulin resistance in skeletal muscle via an AMP-activated protein kinase (AMPK) and PPARδ-dependent pathway.[17]

Anti-inflammatory and Antioxidant Effects

BAIBA exhibits protective effects against inflammation and oxidative stress.

-

Mechanism: In adipocytes, BAIBA can suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the NF-κB signaling pathway in an AMPK-dependent manner.[18] It has also been shown to reduce oxidative stress in vascular endothelial cells.[9]

Bone Protective Effects

Recent studies have highlighted a role for BAIBA in bone metabolism.

-

Mechanism: L-BAIBA has been identified as a muscle-derived osteocyte survival factor that can prevent osteocyte apoptosis.[19] This protective effect is mediated through the Mas-related G-protein coupled receptor type D (MRGPRD).[19]

Therapeutic Potential and Drug Development

The diverse biological functions of BAIBA make it an attractive therapeutic target for a range of metabolic disorders.

-

Obesity and Type 2 Diabetes: By promoting energy expenditure, improving insulin sensitivity, and reducing inflammation, BAIBA has significant potential as a therapeutic agent for obesity and type 2 diabetes.[4][10] Clinical trials are underway to evaluate the effects of L-BAIBA supplementation in combination with exercise for obesity management.[20][21]

-

Non-alcoholic Fatty Liver Disease (NAFLD): Its ability to enhance hepatic fatty acid oxidation suggests a potential role in the management of NAFLD.

-

Sarcopenia and Osteoporosis: The bone-protective and muscle-enhancing effects of BAIBA indicate its potential use in addressing age-related musculoskeletal decline.[22]

Experimental Protocols

Quantification of BAIBA in Biological Samples

Accurate quantification of BAIBA is crucial for research and clinical applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.[23][24]

Protocol: HPLC with Pre-column Derivatization

-

Sample Preparation: Centrifuge urine or plasma samples to remove particulate matter.

-

Derivatization: Mix the sample with o-phthalaldehyde (OPA) reagent to derivatize the primary amine group of BAIBA, making it fluorescent.

-

Chromatographic Separation: Inject the derivatized sample onto a reversed-phase C18 HPLC column.

-

Elution: Use an isocratic elution with a suitable mobile phase (e.g., a mixture of sodium acetate buffer and methanol).

-

Detection: Detect the fluorescent BAIBA-OPA derivative using a fluorescence detector with an excitation wavelength of 340 nm.[23]

-

Quantification: Determine the concentration of BAIBA by comparing the peak area to a standard curve of known BAIBA concentrations.

Figure 3: Experimental workflow for HPLC-based BAIBA quantification.

Conclusion and Future Directions